

Application Note: Spatiotemporal Intracellular pH Mapping using NPE-Caged-HPTS

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Compound of Interest

Compound Name: NPE-caged-HPTS

CAS No.: 223759-19-1

Cat. No.: B1193316

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Executive Summary & Principle

NPE-caged-HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid, caged with a 1-(2-nitrophenyl)ethyl group) is a specialized fluorogenic probe designed for spatiotemporally defined pH measurements. Unlike standard cell-permeant dyes (e.g., BCECF-AM) that stain the entire cytosol indiscriminately, **NPE-caged-HPTS** is membrane-impermeant and non-fluorescent until activated by UV light.

Why use NPE-caged-HPTS?

- **Zero Background:** The probe is optically silent in the visible range until uncaged, allowing for precise definition of "Time Zero" ().
- **Spatial Precision:** By focusing the uncaging beam (laser or flash), you can release the pH sensor only in specific subcellular compartments (e.g., dendritic spines, astrocytic endfeet) without background signal from the soma.
- **Diffusional Analysis:** It serves as a dual-function probe to measure both cytosolic pH and molecular diffusion rates simultaneously.

Mechanism of Action

The probe consists of the pH-sensitive fluorophore HPTS (Pyranine) where the phenolic hydroxyl group—responsible for pH sensing—is blocked by a photolabile NPE group.

- State A (Caged): The NPE group locks the molecule in a non-fluorescent state (or significantly blue-shifted/quenched). The pKa is effectively masked.
- State B (Uncaged): Upon irradiation with near-UV light (~350–365 nm) or 2-photon excitation (~720 nm), the NPE group is cleaved.
- State C (Sensing): The liberated HPTS equilibrates with cytosolic protons. It exhibits pH-dependent fluorescence excitation shifts (Ex

: ~450 nm, Ex

: ~405 nm) with a stable emission at ~510 nm.

Material Preparation & Experimental Setup[1][2]

Reagents

Component	Specification	Storage	Notes
NPE-caged-HPTS	Lyophilized solid (MW ~673 g/mol)	-20°C, Dark	Light sensitive! Handle under yellow light.
Intracellular Solution	K-Gluconate based (standard patch)	4°C	Must be filtered (0.22 μm).
Nigericin	10 mM Stock in EtOH	-20°C	Ionophore for pH calibration.
Valinomycin	10 mM Stock in DMSO	-20°C	Optional: clamps K ⁺ potential.

Optical Configuration

To utilize this probe, your microscopy rig requires three distinct optical channels:

- Uncaging Path: UV Laser (355 nm / 365 nm) or Flashlamp (xenon arc with bandpass). Alternatively, a femtosecond pulsed laser tuned to 720 nm for 2-photon uncaging.

- Imaging Path (Dual Excitation):
 - Channel 1 (pH dependent): Excitation 450/40 nm (Blue).
 - Channel 2 (Isosbestic/Reference): Excitation 405/20 nm (Violet).
 - Emission: Bandpass 510–540 nm (Green).

Protocol: Intracellular Loading & Measurement

Critical Note: **NPE-caged-HPTS** contains three sulfonate groups, making it highly polar and membrane impermeant. It cannot be loaded via passive incubation (AM ester method). It must be introduced physically.

Phase 1: Probe Loading (Whole-Cell Patch Clamp)

Rationale: Physical delivery ensures precise concentration control and avoids compartmentalization into organelles, a common artifact with AM-ester dyes.

- Stock Preparation: Dissolve **NPE-caged-HPTS** in high-purity water to create a 10 mM - 20 mM Stock. Aliquot and freeze.
- Working Solution: Dilute the stock into your Intracellular Pipette Solution to a final concentration of 100 μ M – 500 μ M.
 - Tip: The high concentration is required because the uncaging efficiency is rarely 100%, and the probe will dilute into the cytosol.
- Patching: Establish a G Ω seal and break-in to the whole-cell configuration.
- Diffusion: Allow 15–20 minutes for the probe to diffuse from the pipette into the soma and distal processes. Monitor the access resistance () to ensure stable dialysis.

Phase 2: Photo-Activation (Uncaging)

Rationale: This step converts the inert precursor into the active sensor.

- Baseline: Acquire a dark image (or low-intensity 405 nm image) to confirm negligible background fluorescence.
- Targeting: Define the Region of Interest (ROI) for pH measurement (e.g., a single spine or the center of the soma).
- Flash: Deliver a UV pulse.
 - Duration: 1–5 ms (Flashlamp) or <1 ms (Laser scanning).
 - Power: Calibrate to achieve ~30–50% uncaging without causing photodamage.
- Verification: Immediately observe the emergence of green fluorescence (Em 510 nm) upon 450 nm excitation.

Phase 3: Ratiometric pH Imaging

Rationale: Ratiometric imaging cancels out artifacts due to dye concentration differences, uneven loading, or photobleaching.

- Acquisition Sequence: Rapidly alternate excitation between 450 nm () and 405 nm ().
- Frequency: 0.5 Hz – 10 Hz, depending on the speed of the physiological event.
- Calculation: Calculate the fluorescence ratio for each pixel or ROI:
 - Note: increases with pH (deprotonated form). is the isosbestic point (or decreases slightly), serving as the denominator.

In Situ Calibration (The Nigericin Clamp)

To convert the raw Ratio () into absolute pH values, you must perform an in situ calibration at the end of the experiment.

Method: High

/ Nigericin Technique.

- Perfusion: Switch extracellular buffer to a High

Calibration Buffer (e.g., 140 mM KCl, replacing NaCl) containing 10 μ M Nigericin.

- Mechanism:[1][2] Nigericin is a

exchanger. When

, the pH gradient collapses, and

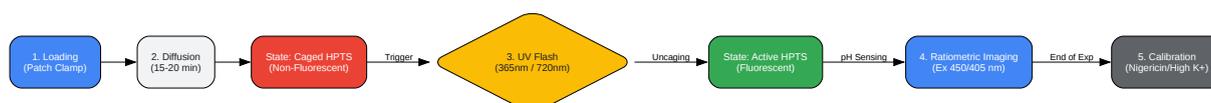
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- Stepwise Titration: Perfusion of calibration buffers at known pH values (e.g., pH 6.5, 7.0, 7.5).

- Curve Fitting: Plot

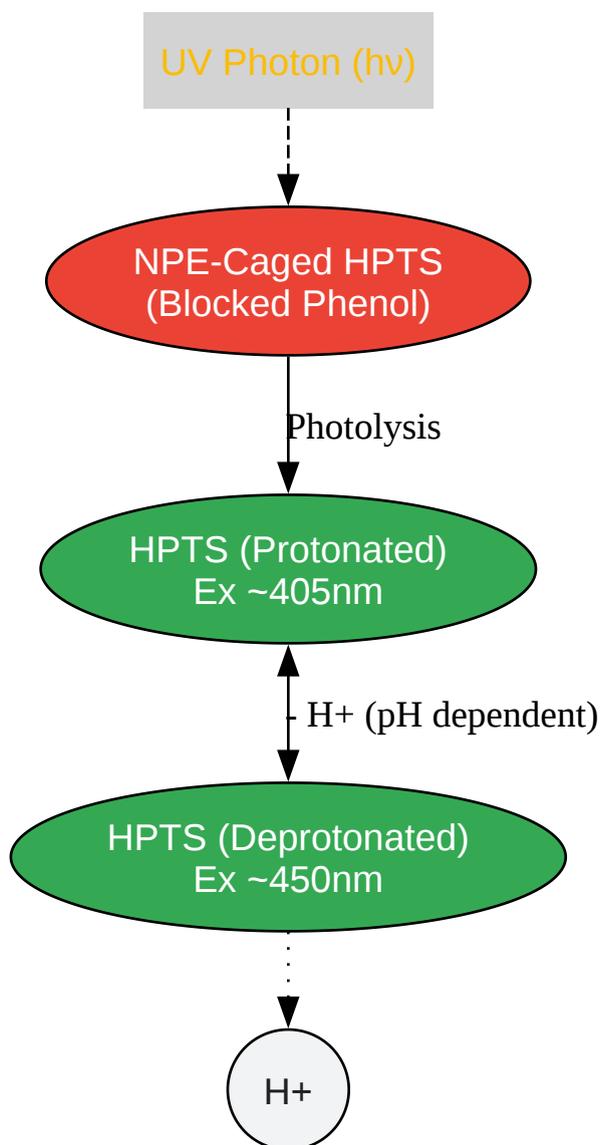
vs. pH. Fit the data to the modified Henderson-Hasselbalch equation:

Visualizing the Workflow



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Caption: Operational workflow for **NPE-caged-HPTS**, moving from invasive loading to photo-activation and ratiometric quantification.



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Caption: Photochemical mechanism. The blocking group is cleaved by light, allowing the probe to enter the pH-dependent protonation equilibrium.

Data Analysis & Troubleshooting

Data Interpretation Table

Ratio (450/405)	Inferred pH	Physiological Context
Low (< 0.5)	Acidic (< 6.5)	Ischemia, Lysosomal proximity, Metabolic stress
Medium (0.8 - 1.2)	Neutral (7.0 - 7.2)	Healthy Cytosol (Resting state)
High (> 1.5)	Alkaline (> 7.6)	Mitochondrial matrix (if targeted), Alkalosis

Troubleshooting Guide

- Issue: No Fluorescence after Flash.
 - Cause: Insufficient UV power or probe washed out.
 - Fix: Check optical path transmission at 365 nm. Ensure shutter is opening. Verify pipette series resistance () is low (< 20 MΩ) to allow loading.
- Issue: High Background before Flash.
 - Cause: Spontaneous hydrolysis or impure stock.
 - Fix: Prepare fresh stock. Keep solid/solution in absolute darkness.
- Issue: Ratio Drift.
 - Cause: Differential photobleaching.
 - Fix: Reduce excitation intensity. Use intermittent imaging rather than continuous stream.

References

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